Physicochemical properties of 2-[(2-Bromobenzoyl)amino]benzamide
Physicochemical properties of 2-[(2-Bromobenzoyl)amino]benzamide
Physicochemical Properties and Synthesis of 2-[(2-Bromobenzoyl)amino]benzamide: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold serves as a privileged building block for the synthesis of complex heterocyclic pharmacophores[1]. Specifically, 2-[(2-Bromobenzoyl)amino]benzamide is a highly valuable synthetic intermediate. It acts as the direct precursor to 2-(2-bromophenyl)quinazolin-4(3H)-one derivatives, which are heavily investigated for their roles as kinase inhibitors, vasopressin antagonists, and anti-endotoxic agents[2][3].
As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality of this molecule, establish a self-validating synthetic protocol, and map its downstream cyclization pathways to empower your drug development workflows.
Part 1: Molecular Architecture & Physicochemical Profiling
The physicochemical behavior of 2-[(2-Bromobenzoyl)amino]benzamide is dictated by the interplay between its dual amide functionalities and the steric bulk of the ortho-bromine atom. The bulky bromine forces the benzoyl ring out of coplanarity with the secondary amide plane. This twisted dihedral conformation prevents flat
Table 1: Quantitative Physicochemical Data & Mechanistic Significance
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C14H11BrN2O2 | Core anthranilamide derivative conjugated with a halogenated aroyl group. |
| Molecular Weight | 319.16 g/mol | Falls well within Lipinski’s Rule of 5, ensuring baseline oral bioavailability potential. |
| LogP (Estimated) | ~2.8 - 3.2 | The lipophilic bromine and aromatic rings are perfectly counterbalanced by the polar primary and secondary amides. |
| Topological Polar Surface Area | 72.19 Ų | Optimal for cellular membrane permeability; driven entirely by the oxygen and nitrogen heteroatoms. |
| H-Bond Donors | 3 | The primary (-NH2) and secondary (-NH-) amides act as strong donors, facilitating target-protein binding. |
| H-Bond Acceptors | 2 | The two carbonyl (C=O) oxygens participate in dipole-dipole interactions and stabilize the solid-state crystal lattice. |
Part 2: Self-Validating Synthetic Methodology
The synthesis of 2-[(2-Bromobenzoyl)amino]benzamide relies on the nucleophilic acyl substitution of 2-aminobenzamide with 2-bromobenzoyl chloride[2]. To ensure high fidelity and yield, the following protocol is engineered as a self-validating system, where each step provides immediate physical or chemical feedback.
Step-by-Step Protocol & Causality
1. Preparation of the Reaction Matrix
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Action: Dissolve 1.0 equivalent of 2-aminobenzamide in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 1.2 equivalents of Triethylamine (TEA).
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Causality: THF is chosen as a polar aprotic solvent because it fully solubilizes the starting materials without acting as a competing nucleophile. TEA is critical as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction; without TEA, the weakly nucleophilic 2-aminobenzamide would rapidly protonate into an unreactive ammonium salt, stalling the reaction.
2. Electrophilic Addition
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Action: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 1.05 equivalents of 2-bromobenzoyl chloride dropwise over 15 minutes.
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Causality: The acylation of an amine by an acyl chloride is highly exothermic. Strict thermal control at 0 °C suppresses kinetic side reactions, such as di-acylation at the primary amide or premature, uncontrolled cyclization.
3. In-Process Validation (TLC)
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent.
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Validation: The system self-validates completion when the highly fluorescent 2-aminobenzamide spot (visible under 254 nm UV) completely disappears, replaced by a single, less polar product spot.
4. Biphasic Sequestration and Isolation
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Action: Quench the reaction with saturated aqueous NaHCO3 and extract the mixture with Dichloromethane (DCM).
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Validation: This biphasic workup acts as an automated purification mechanism. The aqueous layer chemically sequesters the water-soluble TEA-HCl salts and any trace unreacted amine. Simultaneously, the organic DCM layer selectively retains the highly lipophilic target compound, guaranteeing >95% crude purity before solvent evaporation.
Part 3: Analytical Characterization Signatures
To ensure absolute trustworthiness of the synthesized batch, cross-reference your analytical data against these expected mechanistic signatures:
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Mass Spectrometry (ESI-MS): The ortho-bromine atom provides a highly diagnostic isotopic fingerprint. Your mass spectrum must display a characteristic 1:1 intensity doublet at m/z 319 [M+H]⁺ and m/z 321 [M+H]⁺, confirming the equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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¹H NMR (DMSO-d6): Expect the primary amide protons to appear as two distinct, broad singlets (due to restricted C-N bond rotation) between 7.5 and 8.0 ppm. The secondary amide proton will be pushed far downfield (>10.0 ppm) due to intense deshielding by the adjacent carbonyl group and potential intramolecular hydrogen bonding.
Part 4: Downstream Application & Pathway Visualization
The primary utility of 2-[(2-Bromobenzoyl)amino]benzamide is its role as an intermediate for synthesizing 2-(2-bromophenyl)quinazolin-4(3H)-one[4]. This transformation is achieved via an intramolecular cyclodehydration. Under thermal conditions (often with an acid/base catalyst), the primary amide nitrogen nucleophilically attacks the secondary amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic pyrimidine ring of the quinazolinone core.
Synthetic pathway from precursors to 2-[(2-Bromobenzoyl)amino]benzamide and its cyclization.
References
- Title: TRICYCLIC BENZAZEPINE VASOPRESSIN ANTAGONISTS (Patent AU731925B2)
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Title: Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides Source: Chemistry - A European Journal (via PubMed) URL: [Link]
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Title: Cerium(III)-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Aminobenzamide and Aldehydes in Dimethyl Carbonate Source: Taylor & Francis Online URL: [Link]
Sources
- 1. 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6 [benchchem.com]
- 2. AU731925B2 - Tricyclic benzazepine vasopressin antagonists - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
